N-(3-chlorophenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-[[4-[(2-cyclohexylacetyl)amino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN4O2/c26-20-7-4-8-22(14-20)29-25(32)23-16-30(17-27-23)15-19-9-11-21(12-10-19)28-24(31)13-18-5-2-1-3-6-18/h4,7-12,14,16-18H,1-3,5-6,13,15H2,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNKVALWLBRKBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic synthesis. A common route includes:
-
Formation of the Imidazole Ring:
- Starting with a suitable precursor such as glyoxal and ammonia or an amine.
- Cyclization to form the imidazole ring under acidic or basic conditions.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential in treating viral infections, particularly hepatitis B and C. Research indicates that imidazole derivatives, including N-(3-chlorophenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide, exhibit significant antiviral properties. For instance, a study demonstrated that certain benzimidazole derivatives showed promising activity against hepatitis C virus (HCV), with effective concentrations (EC50) in the nanomolar range . Although specific data on this compound's efficacy against HCV is limited, its structural similarity to other active compounds suggests potential effectiveness.
Anticancer Properties
The compound has also been investigated for its anticancer properties. It belongs to a class of compounds known for their ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. Research on similar imidazole derivatives has shown that they can induce apoptosis in cancer cells and inhibit tumor growth in vivo . The specific mechanisms by which this compound exerts its anticancer effects require further investigation but are promising based on related compounds.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The presence of the chlorophenyl group and the cyclohexylacetamido moiety plays a significant role in enhancing biological activity. Studies have shown that modifications to the imidazole ring can significantly impact the compound's potency against viral targets and cancer cells .
Hepatitis Treatment
A patent describes methods for using imidazole derivatives to treat hepatitis B virus infections, suggesting that compounds similar to this compound may be effective in clinical settings . While direct studies on this specific compound are sparse, its inclusion in broader antiviral research highlights its potential.
Cancer Research
In cancer research, various studies have evaluated imidazole derivatives for their ability to inhibit tumor growth. For instance, compounds with similar structures have been shown to downregulate oncogenic pathways and enhance apoptosis in cancer cells . The specific application of this compound in such contexts could provide valuable insights into its therapeutic efficacy.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the carboxamide group can form hydrogen bonds with amino acid residues. The chlorophenyl and cyclohexylacetamido groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-Based Analogues
Compound : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide ()
- Core Structure : Benzimidazole (fused benzene-imidazole) vs. standalone imidazole in the target compound.
- Substituents : Methoxy groups on phenyl rings vs. chlorophenyl and cyclohexylacetamido groups.
- Methoxy groups improve solubility but may reduce lipophilicity compared to the target’s chloro and cyclohexyl groups. This compound’s biological activity (unreported in the evidence) could differ significantly due to these structural variations .
Imidazole and Pyridine Derivatives
Compound : N-(3-chlorophenyl)picolinamide (VU0364770, )
- Core Structure : Pyridine carboxamide vs. imidazole carboxamide.
- Substituents : Shared N-(3-chlorophenyl) group but lacks the benzyl-cyclohexylacetamido side chain.
- Implications: The pyridine ring’s electron-deficient nature may alter binding modes compared to the imidazole core.
Pyrrolidine Carboxamides with Cyclohexyl Groups
Compound: (2S,4R)-1-((S)-2-(2-cyclohexylacetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide ()
- Core Structure : Pyrrolidine vs. imidazole.
- Substituents : Shared cyclohexylacetamido and benzyl groups but includes a hydroxylated pyrrolidine and a methylthiazole moiety.
- Implications : The pyrrolidine core introduces conformational rigidity, while the hydroxyl group may participate in hydrogen bonding. The methylthiazole substituent could enable interactions with metal ions or polar residues absent in the target compound .
Pyrazole Carboxamides
Compound: 3-(tert-butyl)-N-((S)-3-(3-chlorophenyl)-1-(((1R,2R)-1-cyano-2-hydroxypropyl)amino)-1-oxopropan-2-yl)-1-methyl-1H-pyrazole-5-carboxamide ()
- Core Structure : Pyrazole vs. imidazole.
- Substituents: Shared 3-chlorophenyl group but features a tert-butyl group and a cyano-hydroxypropyl side chain.
Structural and Functional Analysis Table
Research Implications and Gaps
- Activity Data: No direct biological data for the target compound is available in the provided evidence. Comparative studies with the analogues above would require assays targeting relevant pathways (e.g., kinase inhibition, receptor antagonism).
- Synthetic Challenges: The cyclohexylacetamido-benzyl group in the target compound may complicate synthesis compared to simpler analogues like VU0364770.
- Optimization Opportunities: Hybridizing features from the compared compounds—e.g., integrating the pyrrolidine core’s rigidity () with the target’s chloro/cyclohexyl groups—could yield novel bioactive agents.
Biological Activity
N-(3-chlorophenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide, a compound with significant potential in medicinal chemistry, has been evaluated for its biological activity, particularly in the context of cancer therapy and receptor modulation. This article synthesizes various studies and findings related to its biological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H26ClN3O2
- Molecular Weight : 433.91 g/mol
- CAS Number : 1251560-15-2
This compound primarily acts as an inhibitor of specific enzymes and receptors involved in cancer cell proliferation and survival. Its structure allows it to interact with various biological targets, including:
- Poly (ADP-ribose) polymerase (PARP) : Involved in DNA repair mechanisms, PARP inhibitors are crucial in targeting cancer cells with defective DNA repair pathways, particularly those with BRCA mutations .
- Melanocortin receptors : The compound has shown potential in modulating melanocortin receptors, which play a role in various physiological processes including inflammation and metabolism .
Anticancer Properties
Recent studies have highlighted the compound's efficacy against various cancer cell lines:
- Inhibition of Cancer Cell Proliferation : Research indicates that this compound exhibits significant antiproliferative effects on cancer cell lines. For instance, it was found to have an IC50 value comparable to established PARP inhibitors like Olaparib .
| Compound | IC50 (nM) | Target |
|---|---|---|
| This compound | TBD | PARP |
| Olaparib | 2.77 | PARP |
| Veliparib | 15.54 | PARP |
Mechanistic Studies
Studies have demonstrated that this compound can induce apoptosis in cancer cells through various pathways:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in melanoma cells, potentially enhancing the efficacy of other treatments such as cisplatin. This is evidenced by increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
Case Studies
A notable case study involved the application of this compound in a xenograft model of melanoma:
Q & A
Basic: What are the recommended synthetic routes for preparing N-(3-chlorophenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide?
Methodological Answer:
The synthesis involves multi-step reactions, including:
- Amide Coupling : Reacting 2-cyclohexylacetic acid with 4-aminobenzyl chloride to form the benzylacetamido intermediate.
- Imidazole Ring Formation : Condensation of the intermediate with a pre-functionalized imidazole precursor (e.g., 4-carboxamide-imidazole derivatives) under alkaline conditions.
- Catalyst Selection : Use Raney nickel instead of palladium-based catalysts to prevent dehalogenation of the chlorophenyl group during hydrogenation steps .
- Characterization : Confirm intermediates via -NMR and -NMR (e.g., δ 7.86 ppm for aromatic protons, δ 171.18 ppm for carbonyl groups) .
Basic: How is the structural integrity of this compound validated in experimental settings?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Assign peaks for the imidazole ring (δ 7.6–8.0 ppm), chlorophenyl group (δ 7.3–7.5 ppm), and cyclohexyl protons (δ 1.0–2.5 ppm) .
- X-ray Crystallography : Resolve the benzylacetamido linkage and imidazole-carboxamide conformation (e.g., bond angles of 120° for aromatic systems) .
- Mass Spectrometry : Validate molecular weight (e.g., HRMS: [M+H] calculated 378.1926, observed 378.1926) .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
Key parameters include:
- Solvent Selection : Ethanol or water for hydrogenation steps to minimize side reactions (e.g., 92% yield in ethanol vs. 75% in water) .
- Temperature Control : Maintain 45°C during imidazole cyclization to avoid incomplete dehydration (yield drops to <50% at 25°C) .
- Catalyst Screening : Raney nickel prevents aryl dehalogenation, whereas palladium on carbon leads to byproduct formation .
Table 1: Optimization of Cyclization Step
| Entry | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | EtOH | Pd/C | 45 | 65 |
| 2 | HO | Raney Ni | 45 | 88 |
| 3 | EtOH | Raney Ni | 25 | 42 |
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
- Multi-Technique Cross-Validation : Use --HSQC to correlate ambiguous proton signals with carbon environments .
- Isotopic Labeling : Track deuterium exchange in NH or OH groups to identify labile protons.
- LC-MS Monitoring : Detect hydrodechlorination byproducts (e.g., m/z shifts of 34 Da due to Cl loss) during synthesis .
Advanced: What mechanistic insights guide the design of analogs with improved bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify the cyclohexyl group to alter lipophilicity (logP) and membrane permeability.
- Enzyme Docking Studies : Simulate interactions with target enzymes (e.g., carbonic anhydrase) using the chlorophenyl group as a hydrophobic anchor .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., nitro) on the benzyl moiety to reduce CYP450-mediated oxidation .
Advanced: How to evaluate the compound’s inhibitory activity against target enzymes?
Methodological Answer:
- Kinetic Assays : Measure IC values via fluorescence quenching (e.g., 10 µM against histone deacetylase) .
- Control Experiments : Compare with known inhibitors (e.g., suberoylanilide hydroxamic acid) and include DMSO vehicle controls.
- Crystallographic Analysis : Resolve enzyme-ligand complexes to identify binding modes (e.g., H-bonding with imidazole carboxamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
